molecular formula C15H16ClNO B2753591 1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one CAS No. 2361714-28-3

1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one

Cat. No. B2753591
CAS RN: 2361714-28-3
M. Wt: 261.75
InChI Key: RERQXCYCXDKTHG-UHFFFAOYSA-N
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Description

The compound “1-(7-Chlorospiro[2H-indole-3,1’-cyclopentane]-1-yl)prop-2-en-1-one” is a structurally sophisticated spiro (cyclopentane-1,3’-indoline) derivative . It is also known as 7’-chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] with a CAS Number of 1368793-97-8 .


Synthesis Analysis

The synthesis of this compound involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides . Simple, inexpensive, and readily available NaOH is used as the sole catalyst for this process .


Molecular Structure Analysis

The molecular structure of this compound is complex, bearing up to 3 adjacent chiral centers . The InChI code for this compound is 1S/C12H14ClN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a (3 + 2) cycloaddition reaction between D-A cyclopropanes and α,β-unsaturated enamides . This reaction is facilitated by NaOH, which acts as the catalyst .


Physical And Chemical Properties Analysis

The physical form of this compound is liquid . Other physical and chemical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio can be calculated using molecular dimension simulations .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Spirocyclopentanes are interesting structural units with broad applications in organic synthesis and medicinal chemistry . They have existed as core structures in various bioactive molecules . Therefore, the development of efficient methods for the preparation of spiro (cyclopentane-1,3’-indoline) derivatives has attracted much interest . Future research could focus on exploring new synthesis methods and investigating the biological activities of these compounds.

properties

IUPAC Name

1-(7-chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-13(18)17-10-15(8-3-4-9-15)11-6-5-7-12(16)14(11)17/h2,5-7H,1,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQXCYCXDKTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(CCCC2)C3=C1C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chlorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one

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